Chloromethyldimethylpentylsilane Chloromethyldimethylpentylsilane
Brand Name: Vulcanchem
CAS No.: 73013-39-5
VCID: VC3777351
InChI: InChI=1S/C8H19ClSi/c1-4-5-6-7-10(2,3)8-9/h4-8H2,1-3H3
SMILES: CCCCC[Si](C)(C)CCl
Molecular Formula: C8H19ClSi
Molecular Weight: 178.77 g/mol

Chloromethyldimethylpentylsilane

CAS No.: 73013-39-5

Cat. No.: VC3777351

Molecular Formula: C8H19ClSi

Molecular Weight: 178.77 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyldimethylpentylsilane - 73013-39-5

Specification

CAS No. 73013-39-5
Molecular Formula C8H19ClSi
Molecular Weight 178.77 g/mol
IUPAC Name chloromethyl-dimethyl-pentylsilane
Standard InChI InChI=1S/C8H19ClSi/c1-4-5-6-7-10(2,3)8-9/h4-8H2,1-3H3
Standard InChI Key CNHIYZYDLVDMQO-UHFFFAOYSA-N
SMILES CCCCC[Si](C)(C)CCl
Canonical SMILES CCCCC[Si](C)(C)CCl

Introduction

Basic Information and Physical Properties

(Chloromethyl)dimethylphenylsilane is an organosilicon compound with significant applications in synthetic organic chemistry. First introduced in 1949, this compound serves as an important reagent and intermediate in various chemical transformations .

Chemical Identifiers and Structural Information

(Chloromethyl)dimethylphenylsilane is characterized by the following identifiers:

ParameterValue
IUPAC NameChloromethyl-dimethyl-phenylsilane
CAS Number1833-51-8
European Community (EC) Number217-392-6
Molecular FormulaC9H13ClSi
Molecular Weight184.74 g/mol
UNIIU4HQR9AEB4
DSSTox Substance IDDTXSID9062013
Canonical SMILESCSi(CCl)C1=CC=CC=C1

The compound features a silicon atom bonded to two methyl groups, one phenyl ring, and one chloromethyl group .

Physical Properties

(Chloromethyl)dimethylphenylsilane exhibits the following physical characteristics:

PropertyValue
Physical StateClear liquid
Density1.024 g/mL at 25°C
Refractive Indexn20/D 1.520
Boiling Point106-107°C (at 15 mmHg)
225°C (at atmospheric pressure)
Flash Point91°C
AppearanceColorless to light yellow liquid
SolubilityReactive with water, miscible with organic solvents

These properties make it suitable for laboratory handling under standard conditions, though precautions must be taken due to its reactivity .

Chemical Reactivity and Properties

(Chloromethyl)dimethylphenylsilane demonstrates distinctive chemical reactivity that makes it valuable in organic synthesis.

Reactivity Profile

The compound exhibits significant reactivity toward nucleophiles, particularly due to the presence of the chloromethyl group. Key aspects of its reactivity include:

  • Moisture sensitivity: Reacts with water, potentially releasing hydrogen chloride gas

  • Nucleophilic substitution: The chloromethyl group readily undergoes displacement reactions

  • Ability to act as a silyl transfer agent in certain transformation reactions

  • Potential to form organometallic reagents through metal exchange reactions

Chemical Transformations

(Chloromethyl)dimethylphenylsilane can participate in various chemical transformations:

  • Grignard reagent formation: The chloromethyl group can be converted to a Grignard reagent for further functionalization

  • Fleming oxidation: Can be transformed into a masked hydroxyl group through oxidation protocols

  • Carbon and heteroatom alkylation processes: Serves as an alkylating agent for various substrates

  • Silylation reactions: Functions as a silyl transfer agent in certain contexts

Synthesis and Preparation Methods

Several methods for the preparation of (Chloromethyl)dimethylphenylsilane have been reported in the literature.

Zinc-Catalyzed Approach

A significant synthetic route involves zinc-catalyzed transmetalation between chlorosilanes and aryl Grignard reagents:

  • Reaction of bromobenzene with magnesium to form phenylmagnesium bromide

  • Subsequent reaction with dichlorotetramethylethylenediamine-zinc complex

  • Addition of chloro(chloromethyl)dimethylsilane

  • Isolation of (chloromethyl)dimethylphenylsilane as the product

This approach provides a selective method for establishing the phenyl-silicon bond.

Direct Distillation Method

Another reported method involves:

  • Reaction of appropriate precursors to form crude (chloromethyl)dimethylphenylsilane

  • Distillation of the residue at 90°C under reduced pressure (9 mmHg)

  • Isolation of the pure product with a reported yield of 79%

This approach is practical for laboratory-scale preparation of the compound.

Applications in Chemical Research and Industry

(Chloromethyl)dimethylphenylsilane serves multiple functions across different chemical applications.

Applications in Synthetic Chemistry

The compound has demonstrated utility in several synthetic contexts:

Application AreaSpecific Use
Sugar ChemistryUsed in stereocontrolled approaches to destomic acid and 1-deoxy derivatives
Organometallic ChemistryPrecursor for creating specialized Grignard and organometallic reagents
Protecting Group ChemistryServes as a precursor for (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl), used as a hydroxyl protecting group
Silylation ReactionsFunctions as a silyl transfer agent in various processes
Alkylation ChemistryUsed in carbon and heteroatom alkylation processes

Research Applications

In academic research, (chloromethyl)dimethylphenylsilane has contributed to:

  • Development of stereoselective synthetic methodologies

  • Studies on silicon-based protecting group strategies

  • Investigation of novel transformations involving silicon-carbon bonds

  • Exploration of silicon's directing effects in certain chemical transformations

These applications highlight the compound's versatility as a chemical building block and reagent.

Hazard TypeClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications were reported by companies to the European Chemicals Agency (ECHA) C&L Inventory .

Recent Research Findings

Recent investigations involving (chloromethyl)dimethylphenylsilane have expanded our understanding of its applications in organic synthesis.

Sugar Chemistry Applications

Research published in Recueil des Travaux Chimiques des Pays-Bas demonstrated the compound's utility in sugar chemistry:

  • Addition of [(phenyldimethylsilyl)methyl]magnesium chloride to 1,2:3,4-di-O-iso-propylidene-α-D-galacto-hexodialdo-1,5-pyranose

  • Processing of the resulting anti-α-hydroxy-silane adduct

  • Creation of a precursor to destomic acid

  • Similar application with 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

  • High stereoselectivity achieved in the synthesis of the antibiotic 1-deoxynojirimycin

This research highlights the compound's importance in creating complex carbohydrate derivatives with stereochemical control.

Advances in Synthetic Methodology

Studies referenced in Organic Syntheses and other journals have demonstrated:

  • Zinc-catalyzed nucleophilic substitution reactions between chlorosilanes and organomagnesium reagents

  • Silver-catalyzed transmetalation between chlorosilanes and aryl/alkenyl Grignard reagents for tetraorganosilane synthesis

  • Applications in photochemical [3+2] cycloaddition reactions

  • Use in building functionalized peptidomimetics through the introduction of N-acyliminium ions into peptides

These findings expand the synthetic utility of (chloromethyl)dimethylphenylsilane in creating complex molecular architectures.

Comparative Analysis with Related Compounds

To better understand (chloromethyl)dimethylphenylsilane's place in organosilicon chemistry, it's valuable to compare it with structurally related compounds.

Comparison with Chlorodimethylphenylsilane

Property(Chloromethyl)dimethylphenylsilaneChlorodimethylphenylsilane
CAS Number1833-51-8768-33-2
Molecular FormulaC9H13ClSiC8H11ClSi
Molecular Weight184.74 g/mol170.71 g/mol
StructureSilicon bonded to two methyl groups, one phenyl group, and one chloromethyl groupSilicon bonded to two methyl groups, one phenyl group, and one chlorine atom
ReactivityReactive at the chloromethyl group for nucleophilic substitutionReactive at the silicon-chlorine bond
ApplicationsPrecursor for organometallic reagents, alkylation chemistryNucleophilic silylation, alcohol derivatization, enolate capture

The key difference lies in the position of the chlorine atom, which significantly affects reactivity and applications .

Comparison with Dimethylphenylsilane

Dimethylphenylsilane (CAS: 766-77-8) differs from (chloromethyl)dimethylphenylsilane by lacking the chloromethyl group and instead having a hydrogen atom bonded to silicon. This structural difference results in:

  • Different reactivity patterns, with dimethylphenylsilane serving as a hydrosilylation agent

  • Applications in diastereoselective reduction of carbonyl compounds

  • Use in fluoride ion-catalyzed reduction of aldehydes and ketones

  • Role in the reduction of enones to saturated ketones

These comparisons illustrate how subtle structural differences among organosilicon compounds translate to diverse chemical applications.

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